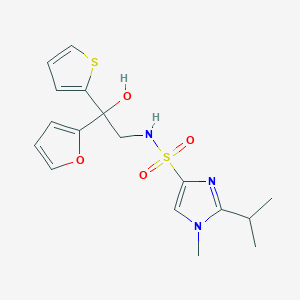

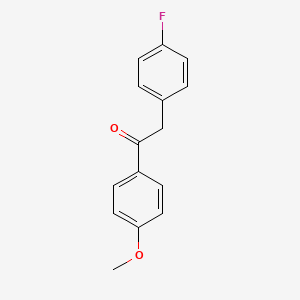

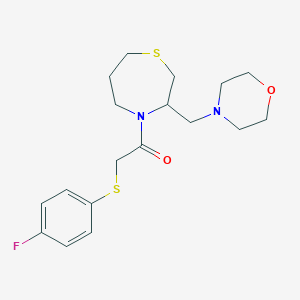

![molecular formula C14H17N3 B2862039 2-((3-methylenepiperidin-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 2034374-23-5](/img/structure/B2862039.png)

2-((3-methylenepiperidin-1-yl)methyl)-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole is a heterocyclic compound, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . Benzimidazole is a fused aromatic ring of benzene and imidazole .

Synthesis Analysis

Imidazole is synthesized by the reaction of glyoxal, formaldehyde, and ammonia . Benzimidazole synthesis usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .Molecular Structure Analysis

The molecular structure of imidazole consists of a five-membered ring, which includes two nitrogen atoms and three carbon atoms . Benzimidazole is a fused ring structure that includes a benzene ring and an imidazole ring .Chemical Reactions Analysis

Imidazoles participate in a variety of chemical reactions. For example, they can undergo N-alkylation and N-acylation reactions, reactions with electrophiles at the carbon atoms of the ring, and more .Physical And Chemical Properties Analysis

Imidazole is a colorless solid that is highly soluble in polar organic solvents and water .Applications De Recherche Scientifique

Corrosion Inhibition

Research indicates that amino acid compounds, including benzimidazole derivatives, have been studied for their effectiveness as eco-friendly corrosion inhibitors. These studies involve the use of electrochemical techniques and theoretical approaches to understand their protective action on metal surfaces in corrosive environments, demonstrating their potential in industrial applications to prevent metal degradation (Yadav, Sarkar, & Purkait, 2015).

Antimicrobial Studies

Benzimidazole analogs have been synthesized and evaluated for their antimicrobial activity against various pathogens. These studies have shown that certain derivatives exhibit potent bioactivity, suggesting their potential use in developing new antimicrobial agents (Dahiya, 2008).

Coordination Polymers

Research into the synthesis and characterization of coordination polymers derived from benzimidazole and other ligands has explored the structural diversity of these materials. These studies have implications for the development of materials with novel properties for applications in catalysis, luminescence, and as precursors for the fabrication of advanced materials (Hao et al., 2014).

Anticancer and Anti-inflammatory Activities

Investigations into benzimidazole derivatives have also touched upon their potential anticancer and anti-inflammatory activities. These studies aim to understand the mechanisms through which these compounds interact with biological targets, offering insights into their therapeutic potential (Paul et al., 2015; Sondhi et al., 2006).

Synthesis of Organic Compounds

Benzimidazole and its derivatives serve as key components in the synthesis of a wide range of organic compounds. Research in this area focuses on developing efficient, eco-friendly, and novel synthetic pathways for the production of compounds with potential applications in medicinal chemistry and materials science (Katritzky, Xu, & Tu, 2003; Rashid, 2020).

Mécanisme D'action

Target of Action

Imidazole derivatives are known to exhibit a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .

Mode of Action

Imidazole-based compounds are known to interact with various biological targets through different mechanisms . For instance, some imidazole derivatives are known to inhibit the growth of pathogens against bacterial infections .

Biochemical Pathways

Imidazole and its derivatives are known to be therapeutic agents that can show antibacterial activities against various microorganisms .

Result of Action

Imidazole-based compounds are known to exhibit various pharmacological activities, which could result in a wide range of molecular and cellular effects .

Safety and Hazards

Orientations Futures

Imidazoles and benzimidazoles are key components in a variety of functional molecules and have a wide range of applications, including in pharmaceuticals and agrochemicals . Therefore, the development of novel methods for the synthesis of substituted imidazoles and benzimidazoles is of strategic importance .

Propriétés

IUPAC Name |

2-[(3-methylidenepiperidin-1-yl)methyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-11-5-4-8-17(9-11)10-14-15-12-6-2-3-7-13(12)16-14/h2-3,6-7H,1,4-5,8-10H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEWJXFUUAEAJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)CC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

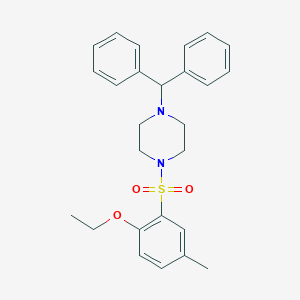

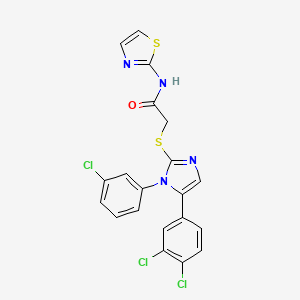

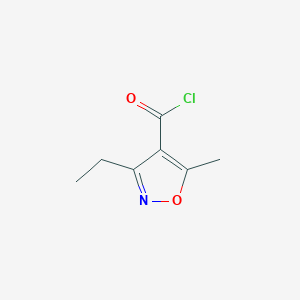

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2861964.png)

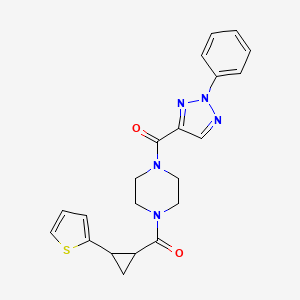

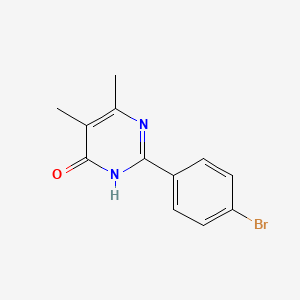

![2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2861966.png)

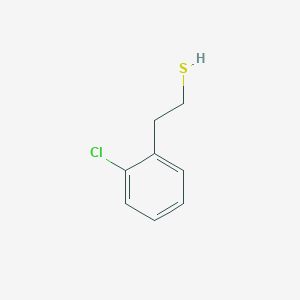

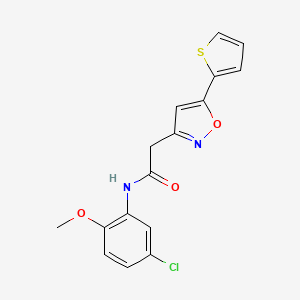

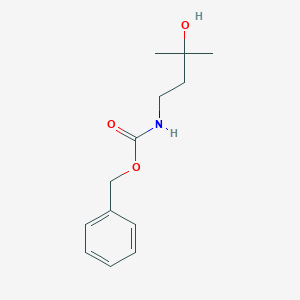

![8-[(dimethylamino)methyl]-6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2861977.png)